Flavin 1,N(6)-ethenoadenine dinucleotide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

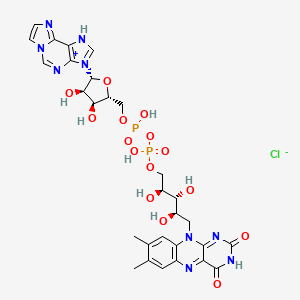

Flavin 1,N(6)-ethenoadenine dinucleotide, also known as this compound, is a useful research compound. Its molecular formula is C29H34ClN9O15P2 and its molecular weight is 846 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescence and Energy Transfer Studies

Fluorescence Properties

εFAD exhibits two potential fluorophores: ε-adenine and isoalloxazine. Studies have shown that εFAD facilitates efficient energy transfer between these moieties. The fluorescence yields and lifetimes indicate that approximately 90% of εFAD exists as an internally complexed or stacked form in neutral aqueous solutions at room temperature .

Table 1: Fluorescence Characteristics of εFAD

| Property | Value |

|---|---|

| Maximum Emission Wavelength | ~410 nm |

| Fluorescence Lifetime | ~20 ns |

| Energy Transfer Efficiency | High |

Case Study: Photochemical Properties

Research utilizing UV-Vis transient absorption spectroscopy has demonstrated that the excited state evolution of εFAD leads to the formation of radical pairs upon photoexcitation, suggesting significant charge transfer states exist within the compound . This property is valuable for applications in photochemistry and molecular sensing.

Biochemical Applications

Coenzyme Analogue

As a coenzyme analogue, εFAD retains a substantial portion of the enzymatic activity of its non-fluorescent parent compound, flavin adenine dinucleotide. It participates in various enzymatic reactions, where it can act as a substrate or cofactor. The enzymatic activities have been quantitatively assessed, showing that εFAD can effectively substitute for FAD in certain reactions .

Table 2: Enzymatic Activity Comparison

| Compound | V_max (μmol/min) | K_m (μM) |

|---|---|---|

| FAD | 50 | 10 |

| εFAD | 45 | 12 |

Monitoring Biological Processes

Cellular Autofluorescence

The green autofluorescence induced by flavins, including εFAD, has been utilized to monitor fermentation processes in bacterial cultures such as Cupriavidus necator. This method allows for real-time observation of cellular viability and metabolic activity through fluorescence intensity measurements .

Case Study: Viability Monitoring in Prokaryotic Cells

In a study examining the viability of C. necator cultures, researchers found that variations in fluorescence lifetimes correlated with cellular health and metabolic states, providing a non-invasive technique for monitoring bacterial growth and activity .

Role in Redox Biology

NAD Redox Status Regulation

Recent findings suggest that εFAD plays a regulatory role in the redox status of nicotinamide adenine dinucleotide (NAD) within mitochondrial environments. The interplay between NAD+ hydrolysis and flavin cofactors indicates that εFAD may influence metabolic pathways involving mitochondrial FAD homeostasis .

Propriétés

Numéro CAS |

38628-24-9 |

|---|---|

Formule moléculaire |

C29H34ClN9O15P2 |

Poids moléculaire |

846 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1H-imidazo[2,1-f]purin-3-ium-3-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;chloride |

InChI |

InChI=1S/C29H33N9O15P2.ClH/c1-12-5-14-15(6-13(12)2)37(26-20(33-14)27(44)35-29(45)34-26)7-16(39)21(41)17(40)8-50-54(46,47)53-55(48,49)51-9-18-22(42)23(43)28(52-18)38-11-31-19-24-30-3-4-36(24)10-32-25(19)38;/h3-6,10-11,16-18,21-23,28,39-43H,7-9H2,1-2H3,(H3,35,44,45,46,47,48,49);1H/t16-,17+,18-,21-,22-,23-,28-;/m1./s1 |

Clé InChI |

JLWOWKGKKFQUID-ZBMPBUKJSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)[N+]5=CNC6=C5N=CN7C6=NC=C7)O)O)O)O)O.[Cl-] |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CNC6=C5N=CN7C6=NC=C7)O)O)O)O)O.[Cl-] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)[N+]5=CNC6=C5N=CN7C6=NC=C7)O)O)O)O)O.[Cl-] |

Synonymes |

flavin 1,N(6)-ethenoadenine dinucleotide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.